molecular formula C17H12ClFN2OS B2393911 N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide CAS No. 671198-57-5

N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide

Cat. No. B2393911
CAS RN: 671198-57-5
M. Wt: 346.8
InChI Key: QTVFRJTWJRPERT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide, also known as CF3Q, is a chemical compound that has been studied extensively in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. CF3Q has been shown to have potential as a therapeutic agent in a variety of disease states, including cancer, inflammation, and infectious diseases. In

Scientific Research Applications

Antimicrobial and Antiprotozoal Applications

Quinoxaline-based compounds, including those related to N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide, have shown promising antimicrobial and antiprotozoal activities. A study highlighted the synthesis and evaluation of newer quinoxaline-oxadiazole hybrids, demonstrating significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential applications in treating infections caused by these pathogens (Patel et al., 2017).

Sensor Development for Metal Ions

Research into the development of chemosensors for metal ions has utilized quinoline-based compounds. One study reported the synthesis of a chemosensor for Zn2+ detection, capable of significant fluorescence enhancement in aqueous solution, indicating its utility in biological and environmental monitoring (Park et al., 2015).

Structural Aspects and Properties

The structural characteristics of quinoline derivatives, including those with amide bonds, have been examined to understand their crystalline forms and inclusion compounds. This area of research provides insights into the molecular arrangements and interactions that could influence the development of new materials or pharmaceutical formulations (Karmakar et al., 2007).

Synthesis Methodologies

Studies on the synthesis of quinoline derivatives, including the investigation of novel reactions and the development of catalytic processes, contribute to the broader field of organic and medicinal chemistry. These methodologies enable the creation of diverse compounds with potential applications in drug development and materials science (Facchetti et al., 2016).

Antitumor Agents

Some quinoline derivatives have been synthesized and evaluated for their antitumor properties, specifically their ability to induce cell cycle arrest and exhibit antiproliferative activity. The structural features critical for antimitotic activity have been identified, guiding the design of potential anticancer drugs (Hadjeri et al., 2004).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c18-13-9-12(6-7-14(13)19)20-16(22)10-23-17-8-5-11-3-1-2-4-15(11)21-17/h1-9H,10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVFRJTWJRPERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(quinolin-2-ylthio)acetamide

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